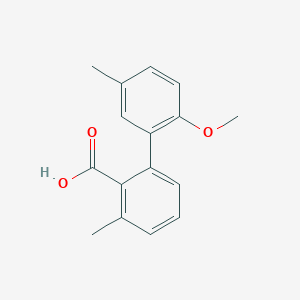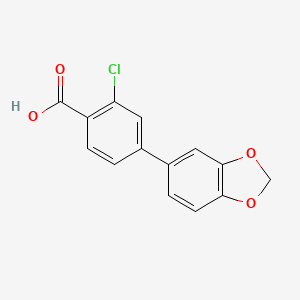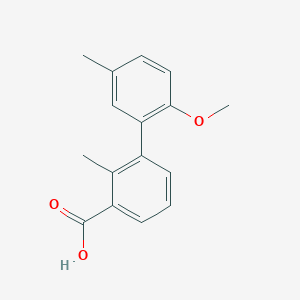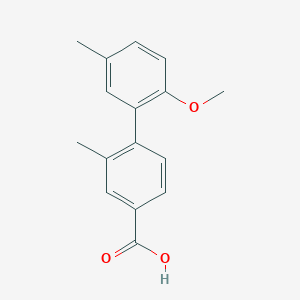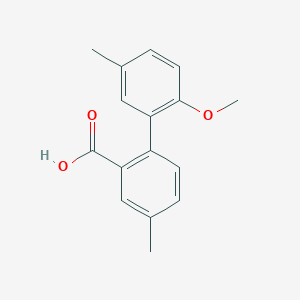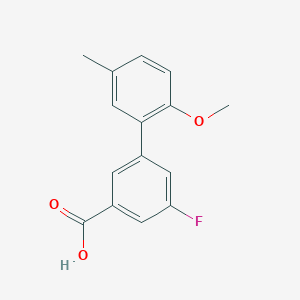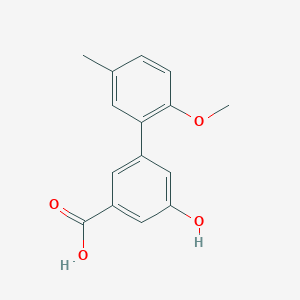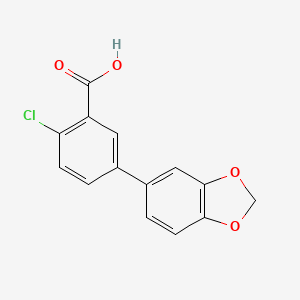
2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% (abbreviated as 2C5MDPA) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, an aromatic carboxylic acid commonly used in organic synthesis. 2C5MDPA is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the production of polymers, resins, and other materials. Its unique properties make it an ideal reagent for a variety of applications.
科学的研究の応用
2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the production of polymers, resins, and other materials. In addition, it has been used in the synthesis of a variety of organic compounds, including amines, carboxylic acids, and alcohols.
作用機序
The mechanism of action of 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an electrophile, which means it can react with a nucleophile (a molecule with an electron-rich center) to form a covalent bond. This reaction is believed to be the basis for the synthesis of a variety of organic compounds, including amines, carboxylic acids, and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% are not fully understood. However, some studies have suggested that the compound may have a variety of effects on the body. For example, one study found that 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% can inhibit the growth of certain cancer cells. In addition, the compound has been shown to have antioxidant properties, which may help protect the body from oxidative stress.
実験室実験の利点と制限
2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easier to handle and store. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% is a potentially hazardous compound and should be handled with caution.
将来の方向性
There are a variety of possible future directions for research involving 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95%. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, further research could be conducted to explore the potential uses of 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% in the production of polymers, resins, and other materials.
合成法
2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized via a condensation reaction between 2-chlorobenzoic acid and 3,4-methylenedioxyphenylmethanol. This reaction is usually performed in the presence of an acid catalyst, such as sulfuric acid, and a base, such as pyridine. The reaction is typically carried out at room temperature, and the resulting product is a white solid. The product can then be purified by recrystallization or other methods.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-3-1-8(5-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLDFPNQAUCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







